4-Hydrazinobenzenesulfonic acid
Overview
Description
4-Hydrazinobenzenesulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of benzenesulfonic acid, where a hydrazine group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, dyes, and organic synthesis .
Mechanism of Action
Target of Action
The primary target of 4-Hydrazinobenzenesulfonic acid is the SHP-2 tyrosine phosphatase . This enzyme plays a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation .
Mode of Action
This compound interacts with its target by inhibiting the activity of SHP-2 tyrosine phosphatase . This inhibition disrupts the normal function of the enzyme, leading to changes in the cell signaling pathways it regulates .
Biochemical Pathways
The inhibition of SHP-2 tyrosine phosphatase affects several biochemical pathways. , which is involved in cell proliferation and differentiation.
Pharmacokinetics
Its molecular weight of 18820 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The inhibition of SHP-2 tyrosine phosphatase by this compound can disrupt cell signaling pathways, potentially leading to changes in cell growth and differentiation . This could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in closed vessels at room temperature . It is also noted to be hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
4-Hydrazinobenzenesulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a substrate for certain enzymes, facilitating biochemical transformations. For instance, it can interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of the enzymes, leading to changes in enzyme activity and function .
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell function. Additionally, it can affect the expression of specific genes by interacting with transcription factors, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific context. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins, leading to alterations in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazinobenzenesulfonic acid can be synthesized through the diazotization of 4-aminobenzenesulfonic acid followed by reduction. The process involves mixing 4-aminobenzenesulfonic acid with water and hydrochloric acid, cooling the mixture, and then adding sodium nitrite to form the diazonium salt. This intermediate is then reduced using sodium bisulfite and zinc powder to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used under mild to moderate conditions
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonic acid derivatives
Scientific Research Applications
4-Hydrazinobenzenesulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Aminobenzenesulfonic acid
- 4-Nitrobenzenesulfonic acid
- 4-Hydroxybenzenesulfonic acid
Comparison: 4-Hydrazinobenzenesulfonic acid is unique due to the presence of the hydrazine group, which imparts distinct reactivity compared to other benzenesulfonic acid derivatives. This reactivity makes it particularly useful in the synthesis of pharmaceuticals and dyes, where specific functional groups are required .
Properties
IUPAC Name |
4-hydrazinylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZCWUHFGMSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059177 | |
Record name | 4-Hydrazinobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-71-5, 854689-07-9 | |
Record name | 4-Hydrazinobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydrazinobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydrazinobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1608 | |
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Record name | Benzenesulfonic acid, 4-hydrazinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydrazinobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydrazinobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HYDRAZINOBENZENESULFONIC ACID, HEMIHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDRAZINOBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3J225IK1D | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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